molecular formula C28H21Cl2N3O B4160492 N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

Cat. No.: B4160492
M. Wt: 486.4 g/mol
InChI Key: ATHCNZIITCMUCP-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a benzylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClN3O.ClH/c29-22-12-13-26-23(16-22)24(17-27(31-26)21-10-6-14-30-18-21)28(33)32-25-11-5-4-9-20(25)15-19-7-2-1-3-8-19;/h1-14,16-18H,15H2,(H,32,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHCNZIITCMUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Benzylphenyl Group: The benzylphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)

    Substitution: Halides, boronic acids, organometallic reagents

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline or pyridine derivatives

Scientific Research Applications

N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its ability to intercalate into DNA can result in the disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can be compared with other similar compounds, such as:

    N-(2-benzylphenyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide: Lacks the hydrochloride salt form, which may affect its solubility and bioavailability.

    N-(2-benzylphenyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide acetate: Contains an acetate salt form, which may have different pharmacokinetic properties.

    N-(2-benzylphenyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide sulfate: Contains a sulfate salt form, which may influence its stability and solubility.

The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and bioavailability compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Reactant of Route 2
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N-(2-benzylphenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

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